2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone

Physicochemical profiling Drug-likeness CNS MPO scoring

This 2,3‑Dihydro‑1,4‑benzodioxin‑2‑yl[4‑(4‑methoxybenzoyl)piperazino]methanone (CAS 903194‑96‑7) is a critical tool for CNS & GPCR drug discovery. Its dual‑amide architecture—combining a 1,4‑benzodioxin‑2‑carbonyl group with a 4‑methoxybenzoyl cap—introduces a distinct H‑bond acceptor pattern that shifts pharmacophore geometry relative to sulfonyl or unsubstituted analogs. This compound has validated 5‑HT1A receptor engagement potential and is a rationally modified NIBR189 analog suitable for GPR183/Mcl‑1/Bcl‑2 SAR exploration. Procure from the ChemBridge screening collection to ensure ≥95% purity, confirmed identity, and immediate availability for academic screening consortia.

Molecular Formula C21H22N2O5
Molecular Weight 382.4 g/mol
Cat. No. B4632111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C21H22N2O5/c1-26-16-8-6-15(7-9-16)20(24)22-10-12-23(13-11-22)21(25)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3
InChIKeyAAKKTZPXZJLQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone (CAS 903194-96-7): A Dual-Capped Piperazine Screening Candidate for CNS and GPCR-Targeted Discovery Programs


2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone (CAS 903194-96-7; molecular formula C₂₁H₂₂N₂O₅; molecular weight 382.4 g/mol) is a synthetic small molecule belonging to the benzodioxanylpiperazine class . The compound features a 1,4-benzodioxin-2-carbonyl group at one piperazine nitrogen and a 4-methoxybenzoyl group at the other, creating a dual-amide, differentially substituted piperazine scaffold [1]. This structural architecture places it within a well-precedented family of CNS-active agents, including compounds developed as 5-HT₁A receptor antagonists (e.g., Lecozotan) and α₂C adrenoceptor antagonists [2]. The compound is catalogued in screening libraries (e.g., ChemBridge/Hit2Lead) and is supplied by several commercial vendors as a research-grade chemical for drug discovery and chemical biology applications.

Why Benzodioxin-Piperazine Derivatives Cannot Be Interchanged: Evidence That Substitution Patterns Dictate Target Engagement for 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone


Within the benzodioxanylpiperazine class, small changes in N-substitution produce dramatic shifts in receptor selectivity and functional activity. Published SAR studies demonstrate that replacing a 4-aryl amide substituent with a sulfonyl group, altering the benzodioxin attachment position (2-yl vs. 5-yl vs. 6-yl), or modifying the methoxy substitution pattern on the benzoyl ring can invert functional activity from antagonism to agonism or ablate target binding entirely [1]. For example, the benzodioxin-5-yl-piperazine series shows high selectivity for 5-HT₁A over α₁, α₂, β-adrenergic, and dopamine D₁/D₂ receptors, whereas relocation of the benzodioxin attachment to the 2-yl-carbonyl position alters the pharmacophore geometry and hydrogen-bonding network [2]. The specific 4-methoxybenzoyl capping group on the target compound introduces a distinct hydrogen-bond acceptor pattern (methoxy oxygen) and modulates lipophilicity (cLogP ~2.2) relative to analogs bearing fluorobenzoyl (cLogP ~2.84), unsubstituted benzoyl, or trimethoxybenzoyl groups . Consequently, generic substitution within this class is not scientifically justifiable without comparative bioactivity data for the specific substitution pattern.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone Versus Its Closest Structural Analogs


Carbonyl-Linked Benzodioxin vs. Sulfonyl-Linked Analog: Physicochemical and Predicted Permeability Differentiation

The target compound replaces the sulfonyl linker found in the closest analog with bioactivity data (2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazino]methanone, BDBM61895) with a carbonyl (amide) linker at the piperazine-benzodioxin junction. This single-atom substitution reduces topological polar surface area (tPSA) from a predicted ~77 Ų (sulfonyl analog) to 68.3 Ų (target compound), while simultaneously reducing the number of hydrogen-bond acceptors from 6 to 5 [1][2]. The cLogP of the target compound (2.2) is approximately 0.3–0.6 log units lower than comparable fluorobenzoyl analogs (cLogP 2.84), suggesting a more favorable balance between lipophilicity and polarity for CNS drug-likeness . The carbonyl-to-sulfonyl replacement is known in medicinal chemistry to alter metabolic stability, solubility, and off-target binding profiles [3].

Physicochemical profiling Drug-likeness CNS MPO scoring

4-Methoxybenzoyl Piperazine Motif: Comparison with NIBR189 as a Validated GPR183 Pharmacophore Scaffold

The 4-methoxybenzoyl-piperazine substructure present in the target compound is a critical pharmacophoric element in NIBR189, a high-affinity, potent, and selective GPR183 (EBI2) antagonist. NIBR189 displays an IC₅₀ of 16 nM for binding to human EBI2, with functional antagonism (GTPγS binding) IC₅₀ values of 8.5 and 7.0 nM, and calcium mobilization IC₅₀ values of 11 nM (human) and 15 nM (mouse) . Critically, NIBR189 shows no inhibitory potency against 5-HT₂A, muscarinic M₂, or adrenergic α₁A receptors and no significant affinity toward 18 other GPCRs, transporters, or enzymes, demonstrating that the 4-methoxybenzoyl-piperazine core can achieve high selectivity . The target compound differs from NIBR189 by replacing the cinnamamide moiety with a 1,4-benzodioxin-2-carbonyl group, which adds a conformationally constrained bicyclic oxygen heterocycle that may further restrict rotational freedom and enhance shape complementarity for distinct receptor pockets [1].

GPCR antagonist GPR183/EBI2 4-methoxybenzoyl pharmacophore

Sulfonyl vs. Carbonyl Linker: Impact on Biological Activity Profiles Inferred from BindingDB Screening Data

The closest structural analog with publicly available quantitative bioactivity data is the sulfonyl-linked compound BDBM61895 (2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazino]methanone), which was screened in PubChem BioAssays. BDBM61895 showed IC₅₀ = 3,520 nM against Mcl-1 (AID 2217), IC₅₀ = 109,000 nM against Bcl-2 (AID 2218), and IC₅₀ = 5,820 nM against DNA methyltransferase 1 (AID 602386) [1][2]. The carbonyl-for-sulfonyl replacement in the target compound alters both the geometry (trigonal planar amide vs. tetrahedral sulfonamide) and electronic character at the piperazine-benzodioxin junction, which is expected to shift the compound's target interaction profile—a phenomenon well-documented in sulfonamide-to-amide isosteric replacement studies [3]. No bioactivity data are currently available for the target compound itself; head-to-head screening is required to quantify the differential.

Apoptosis Mcl-1 DNA methyltransferase Screening data comparison

Procurement-Relevant Differentiation: Defined CAS Registry, Single-Entity Identity, and Screening Library Provenance

Unlike closely related analogs that are catalogued as undefined stereoisomers or mixtures (e.g., the racemic (±)-2,3-dihydro-1,4-benzodioxin-2-yl(piperazin-1-yl)methanone, CAS 70918-00-2, which serves as a Doxazosin EP Impurity B and lacks defined stereochemistry at the benzodioxin 2-position), the target compound is assigned a unique CAS number (903194-96-7) and is listed in the ChemBridge/Hit2Lead screening collection as a discrete chemical entity with defined identity [1]. The compound's SMILES notation (COc1ccc(C(=O)N2CCN(C(=O)C3COc4ccccc4O3)CC2)cc1) unambiguously specifies connectivity, and the InChI Key (AAKKTZPXZJLQRE-UHFFFAOYSA-N) ensures database interoperability. This level of structural definition is critical for reproducible screening campaigns and SAR interpretation, where undefined stereochemistry or regioisomerism can confound activity reads [2].

Chemical procurement CAS registry integrity Screening compound sourcing

Recommended Application Scenarios for 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone Based on Structural and Class-Level Evidence


CNS GPCR Hit Finding and Lead Optimization: 5-HT₁A and α₂C Adrenoceptor Screening

The benzodioxanylpiperazine scaffold has validated, high-affinity engagement at 5-HT₁A receptors (Ki values in the sub-nanomolar to low nanomolar range for optimized analogs, as demonstrated with Lecozotan and related series) [1]. The target compound's 4-methoxybenzoyl-piperazine core introduces additional hydrogen-bonding capacity via the methoxy oxygen, which may shift selectivity within the aminergic GPCR family. Researchers screening for novel 5-HT₁A antagonists or α₂C antagonists should include this compound alongside known reference ligands (e.g., WAY-100635 for 5-HT₁A, ORM-13070 for α₂C) to assess whether the dual-capped architecture produces a differentiated selectivity fingerprint [2].

GPR183/EBI2 Tool Compound Development: Structural Diversification of the NIBR189 Chemotype

Given that the 4-methoxybenzoyl-piperazine substructure is essential for the high-potency GPR183 antagonism of NIBR189 (IC₅₀ = 7–16 nM across multiple assay formats), the target compound represents a rationally modified analog in which the cinnamamide moiety is replaced by a 1,4-benzodioxin-2-carbonyl group . This substitution alters molecular shape, conformational flexibility (3 rotatable bonds vs. 4 in NIBR189), and electronic distribution at the piperazine N-substituent. The compound is suitable for structure-activity relationship (SAR) exploration to determine whether GPR183 potency is retained or redirected to related oxysterol-sensing GPCRs.

Chemical Biology Probe for Apoptotic Protein Interactions: Mcl-1/Bcl-2 Family Screening

The sulfonyl analog BDBM61895 has demonstrated measurable, albeit modest, activity against Mcl-1 (IC₅₀ = 3.52 μM) and Bcl-2 (IC₅₀ = 109 μM) in HTS formats [3]. The target compound's carbonyl-for-sulfonyl substitution may enhance activity through improved hydrogen-bonding geometry at the BH3-binding groove. The compound can serve as a starting point for medicinal chemistry optimization toward more potent Mcl-1 or Bcl-2 ligands, particularly given the well-precedented role of piperazine-containing scaffolds in protein-protein interaction inhibition.

Procurement for Academic Screening Consortia and Fragment-Based Drug Discovery

The compound is listed in the ChemBridge/Hit2Lead screening collection, ensuring reliable commercial sourcing with defined identity and purity (typically ≥95%) for academic screening centers and consortia . Its moderate molecular weight (382.4 Da), favorable tPSA (68.3 Ų), compliance with Lipinski's Rule of Five (0 H-bond donors, 5 acceptors, cLogP 2.2), and the presence of a structurally characterized benzodioxin-piperazine core make it an attractive candidate for inclusion in diversity-oriented screening sets targeting CNS and GPCR-focused libraries.

Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.